

# Application Note: Comprehensive NMR Profiling of Pyrazolo[3,4-b]pyridine Derivatives

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## Compound of Interest

**Compound Name:** 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

**CAS No.:** 1076197-93-7

**Cat. No.:** B1439491

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## Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore in soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), kinase inhibitors, and antiviral agents. However, the synthesis of these derivatives often presents a critical analytical challenge: annular tautomerism and regioselectivity.

During alkylation or arylation of the pyrazole ring, mixtures of N1-substituted and N2-substituted isomers are frequently formed. These isomers possess distinct biological activities but exhibit subtle spectroscopic differences that can deceive automated assignment algorithms.

This Application Note provides a definitive protocol for the structural assignment of pyrazolo[3,4-b]pyridines. It moves beyond basic characterization to establish a self-validating analytical workflow utilizing <sup>1</sup>H, <sup>13</sup>C, and advanced 2D NMR (NOESY/HMBC) techniques to unambiguously distinguish regioisomers.

## Structural Anatomy & Nomenclature

To ensure accurate assignment, we must first define the atom numbering system, which follows IUPAC standards for fused heterocycles.

- The Core: A pyrazole ring fused to a pyridine ring across the [3,4-b] bond.<sup>[1][2][3][4]</sup>

- Numbering:
  - N1/N2: Pyrazole nitrogen atoms.[2][5][6]
  - C3: Pyrazole carbon (typically bears a proton or substituent).
  - C3a: Junction carbon (between pyrazole and pyridine C4).
  - C4, C5, C6: Pyridine ring carbons.[4][6]
  - N7: Pyridine nitrogen (bridgehead position).
  - C7a: Junction carbon (between N7 and N1).

## Tautomeric & Regioisomeric Challenge

- 1H-isomer (N1-R): Substituent on N1. Often thermodynamically favored in neutral conditions, but sterics can alter this.
- 2H-isomer (N2-R): Substituent on N2. Often kinetically favored or formed via specific catalytic cycles.

## Experimental Protocol: Sample Preparation

Standardization is the bedrock of reproducibility. Solvent effects can shift amide/amine protons by >1.0 ppm.

## Reagents & Equipment[7][8][9]

- Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
  - Why: Chloroform-d (CDCl3) often causes line broadening for the polar pyrazolo-pyridine core and fails to stabilize exchangeable protons. DMSO-d6 ensures sharp signals for the aromatic core and distinct NH peaks.
- Concentration: 5–10 mg of compound in 600  $\mu$ L solvent.
- Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

- Temperature: 298 K (25°C).

## Workflow

- Dissolution: Dissolve the solid completely. If sonication is required, ensure the sample temperature returns to 298 K before acquisition to prevent chemical shift drift.
- Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1 and Z2 is recommended if the H-5/H-6 coupling is unresolved.

## 1H NMR Analysis: The "Fingerprint" Region

The aromatic region (7.0 – 9.0 ppm) contains the diagnostic signals for the pyridine backbone.

## Characteristic Chemical Shifts (DMSO-d6)

Position	Multiplicity	Shift Range ( , ppm)	Coupling ( , Hz)	Structural Insight
H-3	Singlet (s)	8.00 – 8.40	-	Diagnostic for pyrazole ring integrity. Crucial for NOE checks.
H-4	Doublet (d) or dd	8.10 – 8.60		Alpha to junction C3a. Deshielded by ring current.
H-5	dd	7.10 – 7.50		The most shielded aromatic proton. "Valley" of the spectrum.
H-6	dd	8.50 – 9.00		Most deshielded due to proximity to Pyridine N7 (alpha effect).
N-CH	Singlet/Multiplet	4.00 – 5.50	-	Chemical shift varies significantly between N1 and N2 isomers.

## Interpretation Logic

- The "3-Pattern": A typical unsubstituted pyridine ring (positions 4,5,6) will show a Doublet (H4) - Doublet of Doublets (H5) - Doublet (H6) pattern.
- H-5 Identification: Look for the most upfield aromatic signal (excluding phenyl substituents). It couples to both H-4 (large Hz) and H-6 (small

Hz).

## 13C NMR Analysis: The Skeleton

Carbon NMR provides the resolution needed to see the quaternary junction carbons (C3a, C7a), which are invisible in 1H NMR but vital for HMBC connectivity.

Carbon	Type	Shift Range ( , ppm)	Notes
C-3	CH	133 – 136	Correlates with H-3.
C-3a	Cq	110 – 116	Junction. Shielded relative to other aromatics.
C-4	CH	128 – 132	
C-5	CH	118 – 122	
C-6	CH	148 – 153	Deshielded (alpha to N7).
C-7a	Cq	150 – 154	Junction next to N7. Highly deshielded.

## Advanced Protocol: Distinguishing N1 vs. N2 Isomers

This is the most critical application of this guide. N1 and N2 isomers often co-elute or crystallize together. 1D NMR alone is presumptive; 2D NMR is definitive.

### The "Smoking Gun" Methodologies

#### Method A: 1H-1H NOESY (The Proximity Check)

- Concept: Nuclear Overhauser Effect (NOE) relies on spatial proximity (< 5 Å).
- N2-Isomer: The substituent on N2 is spatially adjacent to H-3.

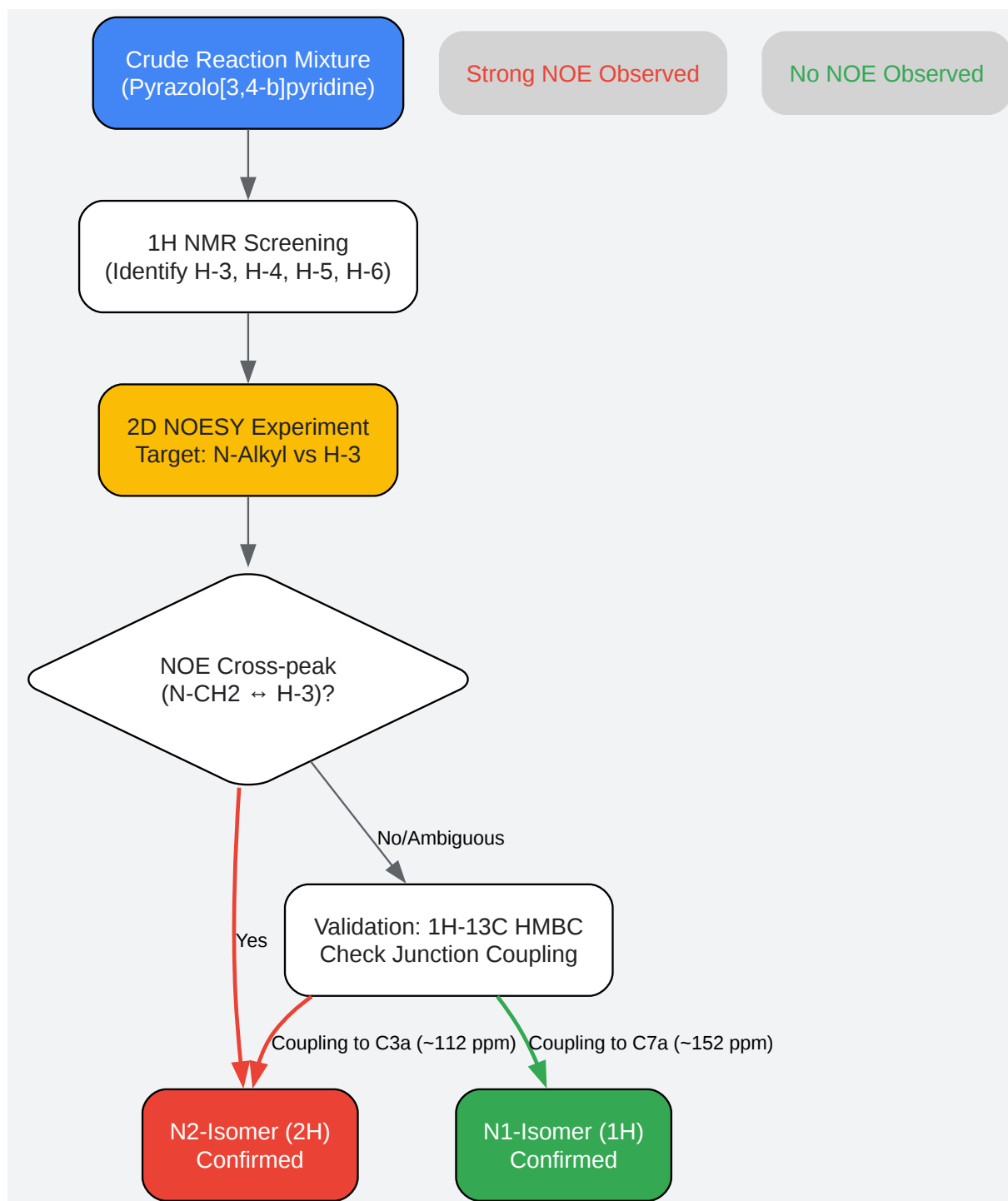
- Observation: Strong NOE cross-peak between N-CH and H-3.
- N1-Isomer: The substituent on N1 is adjacent to C7a (no proton) and H-6 (too far, usually > 5 Å).
  - Observation: Absence of NOE between N-CH and H-3. (Weak NOE to H-6 or phenyl rings may be seen, but H-3 is the key).

## Method B: 1H-13C HMBC (The Connectivity Check)

- Concept: Heteronuclear Multiple Bond Correlation shows 2-bond ( ) and 3-bond ( ) couplings.
- N1-Isomer Connectivity:
  - Protons on N1-Alkyl group will show a correlation to the C7a junction carbon (~152 ppm) and C3 (weak/long range).
  - Key: Correlation to a deshielded quaternary carbon (~152 ppm).
- N2-Isomer Connectivity:
  - Protons on N2-Alkyl group will show a correlation to the C3 carbon (~134 ppm) and C3a junction (~112 ppm).
  - Key: Correlation to a shielded quaternary carbon (~112 ppm).

## Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning regioisomers.



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Figure 1: Analytical workflow for definitive regioisomer assignment of pyrazolo[3,4-b]pyridine derivatives.

## Data Summary: N1 vs N2 Comparison

The following table summarizes the typical shifts observed when the same substituent (e.g., Methyl) is placed on N1 versus N2. Note that N2-isomers often exhibit more deshielded N-CH protons due to the specific anisotropy of the fused system.

Feature	N1-Isomer (1H)	N2-Isomer (2H)
N-CH Proton Shift	Typically Upfield (e.g., 4.0 - 4.2 ppm)	Typically Downfield (e.g., 4.3 - 4.6 ppm)
C-3 Carbon Shift	~134 ppm	~136 ppm (often slightly deshielded)
NOE (N-CH ↔ H-3)	Absent	Strong
HMBC (N-CH → Cq)	Correlates to C7a (~152 ppm)	Correlates to C3a (~112 ppm)
Thermodynamics	Usually favored (Major Product)	Often Kinetic / Minor Product

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